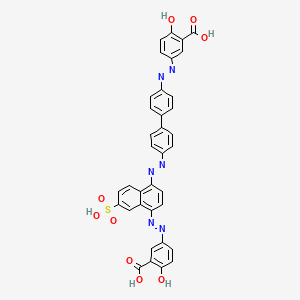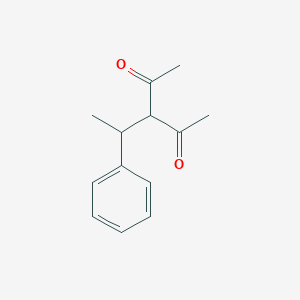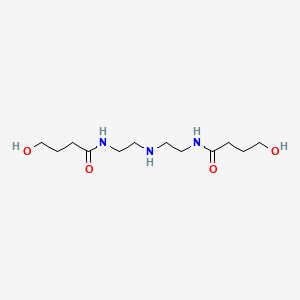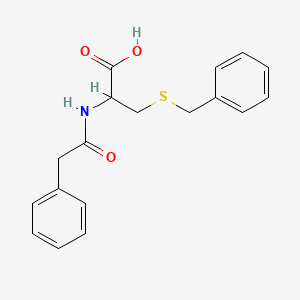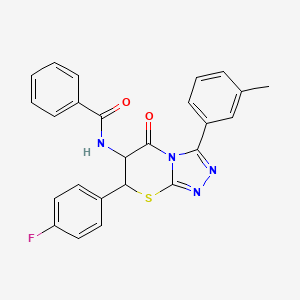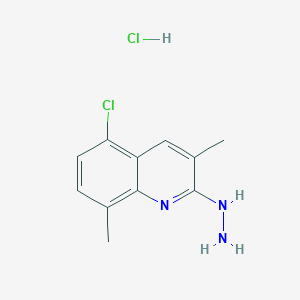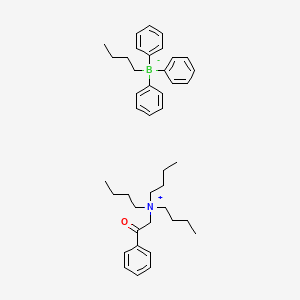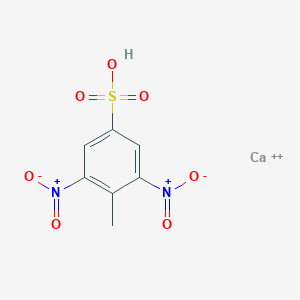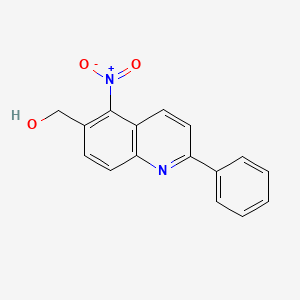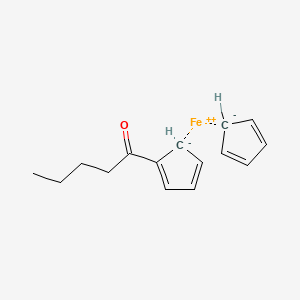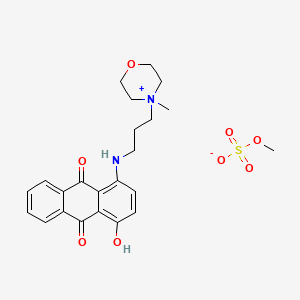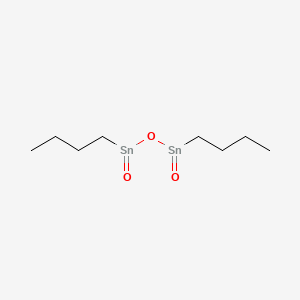
Dibutyldioxodistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyldioxodistannoxane is an organotin compound with the molecular formula C8H18O3Sn2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, making it a distannoxane.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyldioxodistannoxane can be synthesized through the reaction of dibutyltin oxide with water. The reaction typically involves heating dibutyltin oxide in the presence of water, leading to the formation of this compound and the release of hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of water to dibutyltin oxide under specific temperature and pressure conditions to ensure a high yield of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to maintain optimal conditions.
化学反応の分析
Types of Reactions
Dibutyldioxodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the butyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require low temperatures and inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using various organic halides or acids under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as dibutyltin dichloride.
Reduction: Lower oxidation state tin compounds such as dibutyltin hydride.
Substitution: Various organotin compounds depending on the substituents used.
科学的研究の応用
Dibutyldioxodistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in PVC.
作用機序
The mechanism of action of dibutyldioxodistannoxane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes, proteins, and DNA, leading to its antimicrobial effects. The compound’s ability to form stable complexes with other molecules is key to its function as a catalyst and stabilizer.
類似化合物との比較
Similar Compounds
Dibutyltin Dichloride: Similar in structure but with chlorine atoms instead of oxygen bridges.
Dibutyltin Oxide: The precursor to dibutyldioxodistannoxane, with a simpler structure.
Tributyltin Oxide: Another organotin compound with three butyl groups attached to the tin atom.
Uniqueness
This compound is unique due to its oxygen-bridged structure, which imparts different chemical properties compared to other organotin compounds. This structure allows it to act as an effective catalyst and stabilizer, making it valuable in various industrial applications.
特性
CAS番号 |
50378-14-8 |
|---|---|
分子式 |
C8H18O3Sn2 |
分子量 |
399.65 g/mol |
IUPAC名 |
butyl-[butyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C4H9.3O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
InChIキー |
AJZVXTZIQWSLHM-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](=O)O[Sn](=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
